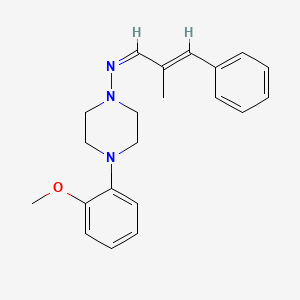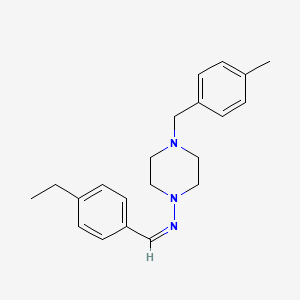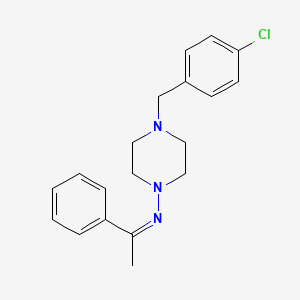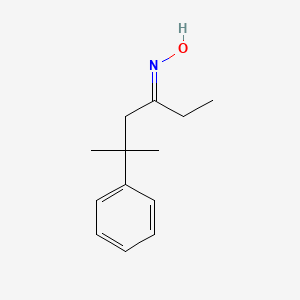
4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine, also known as MPP+, is a chemical compound that has been widely studied for its potential use in scientific research. MPP+ is a toxic compound that has been shown to selectively damage dopaminergic neurons, making it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.
Mecanismo De Acción
4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ works by selectively binding to and damaging dopaminergic neurons. The exact mechanism of action is not fully understood, but it is thought to involve the inhibition of mitochondrial complex I, which leads to the generation of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ has been shown to selectively damage dopaminergic neurons, leading to a decrease in dopamine levels in the brain. This can result in a range of physiological effects, including motor dysfunction, cognitive impairment, and behavioral changes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ in lab experiments is its ability to selectively damage dopaminergic neurons. This makes it a valuable tool for studying the underlying mechanisms of Parkinson's disease and testing potential treatments. However, 4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ is a toxic compound that must be handled with care, and its use in lab experiments requires strict safety protocols.
Direcciones Futuras
There are a number of future directions for research on 4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+. One area of focus is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease. Another area of interest is the use of 4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, researchers are exploring the potential use of 4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ in the development of new drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ is typically synthesized through a multi-step process involving the reduction of a precursor compound, N-methyl-4-phenylpyridinium (4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+), using a reducing agent such as sodium borohydride. The resulting compound is then treated with an aldehyde to form the final product, 4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+.
Aplicaciones Científicas De Investigación
4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ has been widely studied for its potential use in scientific research, particularly in the field of neurodegenerative disorders such as Parkinson's disease. 4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ has been shown to selectively damage dopaminergic neurons, which are the cells that are primarily affected in Parkinson's disease. This makes 4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ a valuable tool for studying the underlying mechanisms of Parkinson's disease and testing potential treatments.
Propiedades
IUPAC Name |
(Z,E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-18(16-19-8-4-3-5-9-19)17-22-24-14-12-23(13-15-24)20-10-6-7-11-21(20)25-2/h3-11,16-17H,12-15H2,1-2H3/b18-16+,22-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDDABBWJWRCMV-XPAFPMRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z,E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-imine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(3-aminophenyl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B5911889.png)
![N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911901.png)
![4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B5911906.png)



![4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911922.png)




![1-(3,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911945.png)

![N'-[2-(trifluoromethyl)benzylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5911985.png)